(2E)-N-(2,4-dichlorophenyl)-3-(naphthalen-1-yl)prop-2-enamide
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Overview
Description
N-(2,4-dichlorophenyl)-3-(1-naphthyl)acrylamide is an organic compound characterized by the presence of a dichlorophenyl group and a naphthyl group attached to an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-3-(1-naphthyl)acrylamide typically involves the reaction of 2,4-dichloroaniline with 1-naphthylacrylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane or tetrahydrofuran (THF) and may require a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate.
Industrial Production Methods
Industrial production of N-(2,4-dichlorophenyl)-3-(1-naphthyl)acrylamide may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-3-(1-naphthyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,4-dichlorophenyl)-3-(1-naphthyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-3-(1-naphthyl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-1-(2-methoxy-1-naphthyl)methanimine
- 2,4-dichlorophenyl N-(1-naphthyl)carbamate
- N-(2,4-dichlorophenyl)-N-((2-ethoxy-1-naphthyl)methylene)amine
Uniqueness
N-(2,4-dichlorophenyl)-3-(1-naphthyl)acrylamide is unique due to its specific combination of dichlorophenyl and naphthyl groups attached to an acrylamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C19H13Cl2NO |
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Molecular Weight |
342.2 g/mol |
IUPAC Name |
(E)-N-(2,4-dichlorophenyl)-3-naphthalen-1-ylprop-2-enamide |
InChI |
InChI=1S/C19H13Cl2NO/c20-15-9-10-18(17(21)12-15)22-19(23)11-8-14-6-3-5-13-4-1-2-7-16(13)14/h1-12H,(H,22,23)/b11-8+ |
InChI Key |
PTUGWKBTESGOPK-DHZHZOJOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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